

# An In-depth Technical Guide to the Thermochemical Properties of 1-Cyclopentylazepane

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## Compound of Interest

Compound Name: 1-Cyclopentylazepane

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## Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of **1-Cyclopentylazepane**, a saturated heterocyclic amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental and computational techniques for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Methodologies including combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements are detailed. Furthermore, this guide presents thermochemical data for structurally analogous compounds, namely cycloalkylamines, to offer valuable comparative insights. A plausible synthetic route for **1-Cyclopentylazepane** is also proposed, accompanied by a logical workflow diagram. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of cyclic amines in fields such as drug development, where understanding thermodynamic stability is crucial.

## Introduction

**1-Cyclopentylazepane** is a tertiary amine featuring a seven-membered azepane ring N-substituted with a cyclopentyl group. As with many nitrogen-containing organic molecules, its

thermochemical properties are of significant interest for understanding its stability, reactivity, and potential applications in areas such as medicinal chemistry and materials science. Thermochemical data, including the enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar entropy ( $S^\circ$ ), and molar heat capacity ( $C_{p,m}$ ), are fundamental for predicting reaction energies, equilibrium constants, and overall thermodynamic stability.

Currently, specific experimental thermochemical data for **1-Cyclopentylazepane** are not readily available in the scientific literature. Therefore, this guide emphasizes the established methodologies for determining these properties and provides data for structurally related compounds to serve as a proxy for estimation and comparison.

## Estimated and Comparative Thermochemical Data

In the absence of direct experimental values for **1-Cyclopentylazepane**, data from analogous compounds can provide useful estimations. The following tables summarize key thermochemical properties for related cycloalkylamines. These values offer a baseline for understanding the energetic landscape of cyclic amines.

Table 1: Enthalpy, Free Energy, and Entropy of Protonation for Selected Cycloalkylamines in 3:1 Methanol-Water at 25.0 °C<sup>[1][2]</sup>

Compound (Ring Size, n)	pKa	$\Delta H^\circ$ (kcal mol <sup>-1</sup> )	$\Delta G^\circ$ (kcal mol <sup>-1</sup> )	$\Delta S^\circ$ (cal mol <sup>-1</sup> K <sup>-1</sup> )
Cyclopropylamine (3)	8.90	-12.1	-12.1	0.1
Cyclobutylamine (4)	10.38	-13.1	-14.2	-3.5
Cyclopentylamine (5)	10.87	-13.9	-14.8	-3.1
Cyclohexylamine (6)	10.93	-13.9	-14.9	-3.3
Cycloheptylamine (7)	10.85	-14.1	-14.8	-2.4
Cyclooctylamine (8)	10.83	-14.2	-14.8	-1.9

Data sourced from a study on the basicity of cycloalkylamines, which provides insight into the enthalpic and entropic contributions related to the ring size.[\[1\]](#)[\[2\]](#)

Table 2: Thermochemical Properties of Cyclopentylamine and Propylamine

Compound	Formula	$\Delta_f H^\circ$ (liquid) (kJ/mol)	$C_{p,liquid}$ (J/mol·K)	$S^\circ_{liquid}$ (J/mol·K)
Cyclopentylamine	C <sub>5</sub> H <sub>11</sub> N	-103.5	187.4	240.2
Propylamine	C <sub>3</sub> H <sub>9</sub> N	-100.3	144.1	215.1

Data obtained from the NIST Chemistry WebBook.[\[3\]](#)[\[4\]](#) These values for a primary cycloalkylamine and a simple alkylamine provide context for estimating the properties of more complex structures like **1-Cyclopentylazepane**.

# Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for measuring the key thermochemical properties of organic nitrogen compounds like **1-Cyclopentylazepane**.

## Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound is typically determined indirectly from its enthalpy of combustion ( $\Delta_c H^\circ$ ), measured using a bomb calorimeter.

Experimental Procedure:

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid **1-Cyclopentylazepane** is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule).
- **Bomb Assembly:** The sample is placed in a crucible within a constant-volume bomb calorimeter. A known amount of water (typically 1 mL) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.<sup>[5]</sup>
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.<sup>[5][6]</sup>
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion.<sup>[6]</sup>
- **Data Analysis:** The corrected temperature rise is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.<sup>[7][8]</sup> The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.



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Workflow for Combustion Calorimetry.

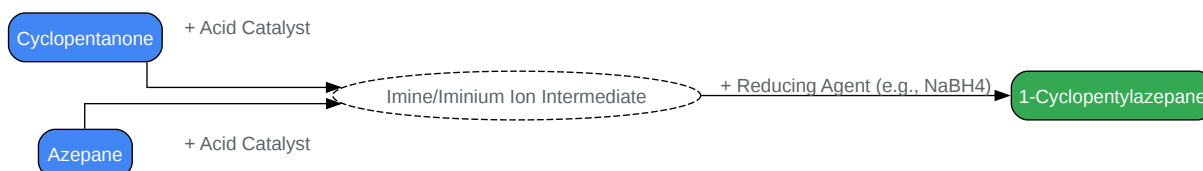
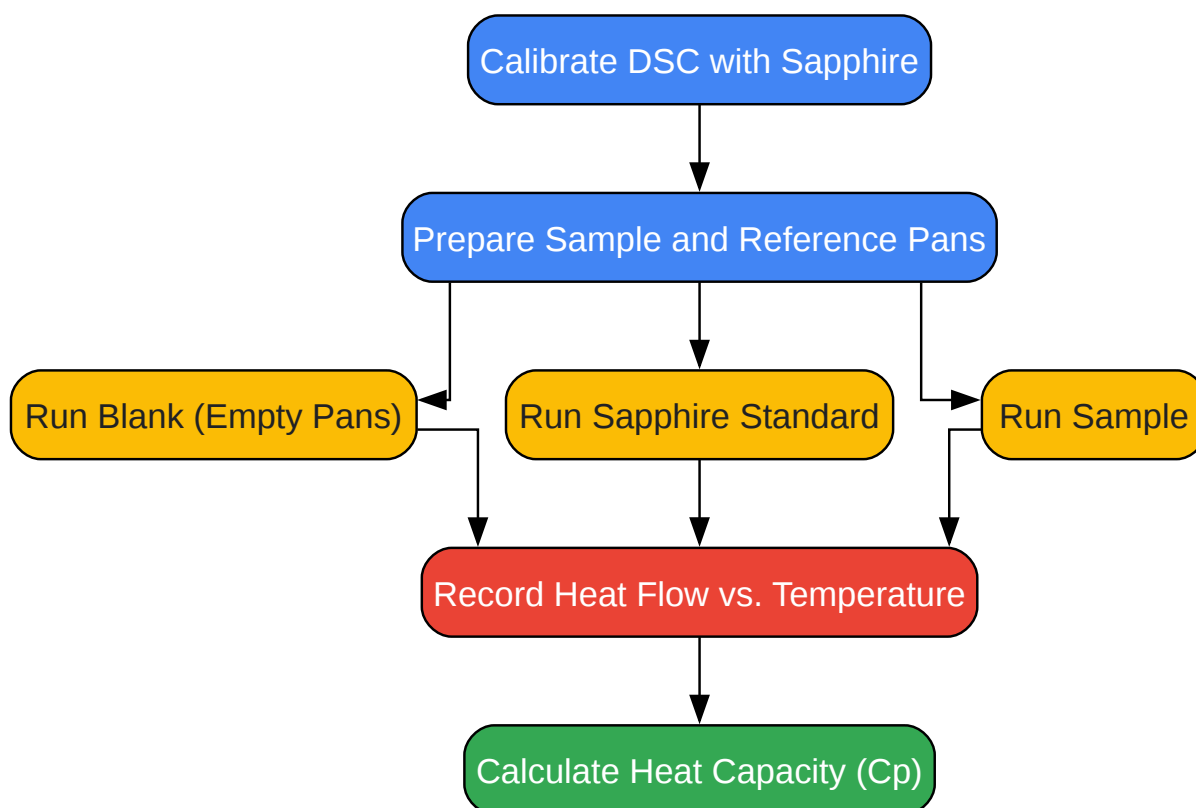
## Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity ( $C_{p,m}$ ) of liquid **1-Cyclopentylazepane** can be measured using a Differential Scanning Calorimeter (DSC).

Experimental Procedure:

- Calibration: The DSC instrument is calibrated for heat flow and temperature using a standard material with a known heat capacity, such as sapphire.[9]
- Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.[10]
- Measurement: The sample and reference pans are placed in the DSC cell. A three-step temperature program is typically employed:
  - An initial isothermal period to allow the sample to reach thermal equilibrium.
  - A linear heating ramp across the desired temperature range (e.g., at 10 K/min).
  - A final isothermal period.
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the program.[11][12]

- Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample with that of a known standard (sapphire) and a blank (empty pan) run under identical conditions.[10]



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